molecular formula C16H24N2O5S B2416284 3,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235294-17-3

3,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2416284
CAS No.: 1235294-17-3
M. Wt: 356.44
InChI Key: KFTLRXBFGKNEPU-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, from dyes and pigments to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and an amide group. The amide would be further substituted with a piperidine ring carrying a methylsulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide group would likely make this compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are crucial motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacological Applications

Prokinetic Agents in Gastrointestinal Motility Disorders : Substituted piperidinyl benzamides, structurally related to compounds like cisapride, act as prokinetic agents facilitating gastrointestinal motility. Such compounds have shown promise in treating conditions like reflux oesophagitis and gastroparesis, highlighting the therapeutic potential of benzamide derivatives in addressing motility disorders (McCallum et al., 1988).

Material Science and Polymer Chemistry

Xylan Derivatives for Biopolymer Applications : Chemical modification of xylan, a biopolymer, has led to the development of novel ethers and esters with specific properties tailored by functional groups. These xylan derivatives, including those with sulfonamide groups, find applications in drug delivery, paper strength additives, and as antimicrobial agents, showcasing the versatility of sulfonamide modifications in material science (Petzold-Welcke et al., 2014).

Antioxidant Capacity and Chemical Reactivity

ABTS/PP Decolorization Assay : The study of antioxidant capacity, involving compounds like sulfonamides, has revealed complex reaction pathways, including the formation of coupling adducts and non-radical oxidation pathways. Such research underscores the chemical reactivity of sulfonamide derivatives and their potential in developing antioxidant therapies (Ilyasov et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-14-5-4-13(10-15(14)23-2)16(19)17-11-12-6-8-18(9-7-12)24(3,20)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLRXBFGKNEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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